molecular formula C17H9F3N2OS B4980661 (2Z)-2-[4-(trifluoromethyl)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

(2Z)-2-[4-(trifluoromethyl)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No.: B4980661
M. Wt: 346.3 g/mol
InChI Key: SMOZTASVSFIFLG-ZROIWOOFSA-N
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Description

(2Z)-2-[4-(trifluoromethyl)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group attached to a benzylidene moiety, fused with a thiazolo-benzimidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[4-(trifluoromethyl)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one typically involves multi-step organic reactions. One common method includes the condensation of 4-(trifluoromethyl)benzaldehyde with 2-aminobenzimidazole in the presence of a suitable catalyst under controlled temperature and pH conditions. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the desired thiazolo-benzimidazole structure.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of packed-bed reactors and optimization of reaction parameters such as temperature, solvent, and catalyst concentration are crucial for scaling up the production process .

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[4-(trifluoromethyl)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzylidene and thiazolo-benzimidazole moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure high selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the original compound.

Scientific Research Applications

(2Z)-2-[4-(trifluoromethyl)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has diverse applications in scientific research:

Mechanism of Action

The mechanism by which (2Z)-2-[4-(trifluoromethyl)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound’s trifluoromethyl group enhances its binding affinity and specificity, leading to modulation of biological pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-2-[4-(trifluoromethyl)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is unique due to its fused thiazolo-benzimidazole core and the presence of a trifluoromethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple scientific disciplines.

Properties

IUPAC Name

(2Z)-2-[[4-(trifluoromethyl)phenyl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9F3N2OS/c18-17(19,20)11-7-5-10(6-8-11)9-14-15(23)22-13-4-2-1-3-12(13)21-16(22)24-14/h1-9H/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMOZTASVSFIFLG-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)C(=CC4=CC=C(C=C4)C(F)(F)F)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)/C(=C/C4=CC=C(C=C4)C(F)(F)F)/S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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